Phaeochromycin C

Description

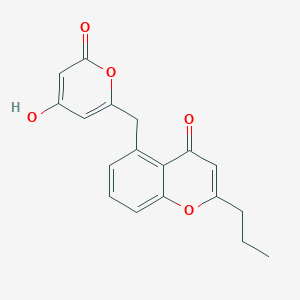

Structure

3D Structure

Properties

CAS No. |

865795-54-6 |

|---|---|

Molecular Formula |

C18H16O5 |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

5-[(4-hydroxy-6-oxopyran-2-yl)methyl]-2-propylchromen-4-one |

InChI |

InChI=1S/C18H16O5/c1-2-4-13-10-15(20)18-11(5-3-6-16(18)22-13)7-14-8-12(19)9-17(21)23-14/h3,5-6,8-10,19H,2,4,7H2,1H3 |

InChI Key |

YZGLIUQOWSOKBY-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=O)C2=C(C=CC=C2O1)CC3=CC(=CC(=O)O3)O |

Canonical SMILES |

CCCC1=CC(=O)C2=C(C=CC=C2O1)CC3=CC(=CC(=O)O3)O |

Origin of Product |

United States |

Microbial Production and Isolation Methodologies

Identification of Phaeochromycin C-Producing Microorganisms

The production of this compound is primarily associated with specific species of the genus Streptomyces, a group of Gram-positive bacteria known for their extensive metabolic capabilities.

Streptomyces phaeochromogenes Strains and Derivatives

Streptomyces phaeochromogenes is a well-documented producer of this compound. wikipedia.org Various strains of this bacterium, including LL-P018, have been identified as sources of this compound. researchgate.netknapsackfamily.com Research has shown that S. phaeochromogenes produces a range of phaeochromycins, including A, B, C, D, and E. wikipedia.org The strain NRRL B-2123 has also been a subject of study for its production of bioactive compounds. neptjournal.com

Other Streptomyces Species

Beyond S. phaeochromogenes, other Streptomyces species have been identified as producers of phaeochromycins. These include Streptomyces sp. DSS-18, which was found to produce new phaeochromycin derivatives F, G, and H. nih.gov Another species, Streptomyces sp. 166#, isolated from a unique environmental niche, has been shown to produce phaeochromycins I, J, and K. acs.orgmdpi.com Additionally, Streptomyces ederensis is known to produce phaeochromycins. elsevier.es A marine-derived strain, Streptomyces sp. FJ0218, has been identified as a producer of phaeochromycins D and E. mdpi.com The diversity of producing species highlights the widespread distribution of the biosynthetic pathways for these compounds within the Streptomyces genus. acs.org

Fermentation and Culture Conditions for Biosynthesis Optimization

The production of this compound is heavily influenced by the fermentation and culture conditions. mdpi.com Optimizing these parameters is crucial for maximizing the yield of the desired metabolite. For instance, in the production of related polyketides by Streptomyces sp. CB09001, a specific fermentation medium (G1 medium) and controlled conditions of temperature (30°C) and agitation (200 rpm) were employed for a 7-day fermentation period. frontiersin.org The composition of the culture medium, including carbon and nitrogen sources, as well as trace elements, plays a significant role in the biosynthesis. nih.gov The physical parameters of fermentation, such as pH, temperature, and aeration, are also critical factors that need to be tightly controlled to ensure optimal growth of the microorganism and production of the target compound. mdpi.com

Advanced Isolation and Purification Techniques for Natural Products

The isolation and purification of this compound from complex fermentation broths require a multi-step approach utilizing various chromatographic techniques. A common initial step involves the extraction of the culture filtrate with an organic solvent like ethyl acetate. nih.gov This crude extract is then subjected to a series of purification steps.

A typical purification protocol may involve:

Medium-Pressure Liquid Chromatography (MPLC): The crude extract is often first fractionated using MPLC with a reversed-phase column (e.g., RP-18). Elution is performed with a gradient of solvents, such as water and acetone, to separate compounds based on their polarity. nih.gov

Size-Exclusion Chromatography: Further purification can be achieved using size-exclusion chromatography, for example, with Sephadex LH-20, which separates molecules based on their size. nih.gov

Silica (B1680970) Gel Chromatography: Final purification steps often employ silica gel column chromatography to isolate the pure compound. nih.govacs.org

The purity and structure of the isolated this compound are then confirmed using spectroscopic methods, primarily one- and two-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). nih.govacs.org

Below is a table summarizing the key microorganisms and their produced Phaeochromycin compounds:

| Producing Microorganism | Phaeochromycin Compounds Produced |

| Streptomyces phaeochromogenes LL-P018 | Phaeochromycin A, B, C, D, E wikipedia.orgresearchgate.net |

| Streptomyces sp. DSS-18 | Phaeochromycin F, G, H nih.gov |

| Streptomyces sp. 166# | Phaeochromycin I, J, K acs.orgmdpi.com |

| Streptomyces ederensis | Phaeochromycins elsevier.es |

| Streptomyces sp. FJ0218 | Phaeochromycin D, E mdpi.com |

Biosynthetic Pathways and Enzymatic Mechanisms

Type II Polyketide Synthase (PKS) System Involvement

Phaeochromycins are classified as Type II polyketide derivatives. researchgate.netacs.orgnih.gov Their biosynthesis is dependent on a Type II polyketide synthase (PKS) system. Unlike Type I PKSs which are large, multifunctional enzymes, Type II PKSs are complexes of multiple, monofunctional proteins that work together iteratively. gavinpublishers.com The minimal Type II PKS required to synthesize a polyketide chain consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). frontiersin.org

Research has identified specific gene clusters responsible for phaeochromycin production. For instance, the als cluster, a Type II PKS gene cluster found in Streptomyces sundarbansensis, has been shown to encode the biosynthesis of several phaeochromycins, including phaeochromycin B, D, and E. mdpi.comresearchgate.net Heterologous expression of this cluster confirmed its role in producing these aromatic polyketides. researchgate.net Similarly, studies on Streptomyces sp. QHH-9511 revealed that a single Type II PKS cluster is responsible for producing a series of aromatic polyketides, including various phaeochromycins. nih.gov This underscores the central role of the Type II PKS machinery in constructing the foundational carbon skeleton of Phaeochromycin C.

Elucidation of Polyketide Precursor Units

Spectroscopic analysis has revealed that this compound is an octaketide. researchgate.netnih.govresearchgate.net This indicates that its carbon backbone is assembled from eight ketide units. The biosynthesis initiates with a starter unit, which for this compound has been identified as a C4 unit, likely butyryl-CoA. researchgate.netnih.gov Following the incorporation of the starter unit, the growing polyketide chain is extended through the sequential addition of seven extender units, which are derived from malonyl-CoA.

| Unit Type | Specific Molecule | Number of Units | Source in Biosynthesis |

|---|---|---|---|

| Starter Unit | Butyryl-CoA (C4) | 1 | Initiates the polyketide chain researchgate.netnih.gov |

| Extender Unit | Malonyl-CoA (C3, decarboxylates to C2) | 7 | Sequentially added to extend the chain |

Proposed Biosynthetic Cascade and Shunt Pathways

The assembly of the polyketide chain is followed by a series of cyclization and modification reactions to yield the final structure of this compound. The pathway shows a distinct relationship to other known polyketide biosynthetic pathways, and like many secondary metabolite pathways, it includes the formation of shunt products.

The biosynthesis of phaeochromycins is closely related to that of actinorhodin (B73869), a well-studied blue-pigmented antibiotic produced by Streptomyces coelicolor. researchgate.netnih.govwikipedia.org Phaeochromycins A, B, C, and E are considered to be shunt products of the actinorhodin pathway. researchgate.netnih.govresearchgate.net Shunt products are metabolites that are formed when a biosynthetic intermediate is diverted from the main pathway. In this case, intermediates in the actinorhodin pathway, such as mutactin, dehydromutactin, and SEK34b, are related to the phaeochromycin family. researchgate.netnih.govresearchgate.net This relationship suggests that the enzymatic machinery for phaeochromycin biosynthesis shares components or has evolved from the actinorhodin PKS system. The actinorhodin pathway itself involves the assembly of a polyketide backbone by a Type II PKS, followed by a series of tailoring steps to create the final dimeric structure. nih.govresearchgate.net

The biosynthesis of this compound proceeds via the formation of a linear octaketide chain attached to the acyl carrier protein (ACP) of the PKS complex. This octaketide is assembled from the C4 starter unit and seven malonyl-CoA extender units. researchgate.netnih.gov Once the full-length chain is assembled, it undergoes a series of regiospecific aldol (B89426) condensations, leading to the formation of the characteristic aromatic ring system. The specific pattern of cyclization and subsequent aromatization reactions dictates the final structure of the polyketide. Phaeochromycin D, another member of the family, is described as an unusual partially cyclized and degraded octaketide intermediate, highlighting the complexity and potential for variation within the biosynthetic cascade. researchgate.netnih.govresearchgate.net

Relationship to the Actinorhodin Biosynthetic Pathway

Genetic Basis of Phaeochromycin Biosynthesis

The genetic blueprint for this compound biosynthesis is located within a dedicated biosynthetic gene cluster (BGC). As mentioned, a Type II PKS cluster named als was identified in S. sundarbansensis and confirmed through gene inactivation and heterologous expression experiments to be responsible for producing phaeochromycins B, D, and E. mdpi.comresearchgate.net The discovery of this BGC provides insight into the enzymes involved, which typically include the minimal PKS genes (ksα, ksβ, and acp), along with genes for ketoreductases, cyclases, and aromatases that guide the folding and modification of the polyketide chain.

Advanced Spectroscopic and Chemoinformatic Structural Elucidation

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of Phaeochromycin C and its analogs is heavily reliant on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. nih.govnih.gov These techniques map the connectivity of atoms within a molecule, providing a detailed picture of its structure.

¹H and ¹³C NMR Spectroscopy: The fundamental 1D NMR experiments, proton (¹H) and carbon-13 (¹³C) NMR, provide initial information about the chemical environment of these nuclei. beilstein-journals.orgauremn.org For instance, the ¹H NMR spectrum of a related compound, Phaeochromycin F, displays signals corresponding to methyl, methylene (B1212753), and aromatic protons. beilstein-journals.org The ¹³C NMR spectrum, often analyzed with the aid of Distortionless Enhancement by Polarization Transfer (DEPT) experiments, distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. mdpi.comhumic-substances.org In this compound's structural analogs, the chemical shifts in the ¹³C NMR spectra are crucial for identifying key functional groups. frontiersin.org

2D NMR Techniques: To establish the intricate connections between atoms, a suite of 2D NMR experiments is employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. slideshare.net Analysis of COSY spectra helps to piece together spin systems within the molecule, such as the connectivity within alkyl chains or aromatic rings. frontiersin.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. researchgate.net It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. nih.govacs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. usask.ca This is critical for connecting different fragments of the molecule and for identifying the positions of quaternary carbons and functional groups. nih.govacs.org For example, in the structural determination of Phaeochromycin H, HMBC correlations were essential in connecting different parts of the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. ubc.ca This is particularly useful for determining the stereochemistry and three-dimensional conformation of the molecule. researchgate.net

The combined data from these multidimensional NMR experiments allow for a comprehensive assignment of all proton and carbon signals, leading to the definitive structure of this compound. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Phaeochromycin Analog (Phaeochromycin F in CDCl₃) nih.gov

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1/1′ | 169.8 (s) | – |

| 2/2′ | 101.7 (s) | – |

| 3/3′ | 168.6 (s) | – |

| 4/4′ | 102.4 (d) | 5.80 (s) |

| 5/5′ | 163.6 (s) | – |

| 6/6′ | 37.8 (t) | 4.53 (s) |

| 7/7′ | 135.9 (s) | – |

Note: This table presents data for Phaeochromycin F, a closely related symmetrical dimer, to illustrate the type of data obtained from NMR spectroscopy. The full structural elucidation of this compound would involve a similar detailed analysis.

Mass Spectrometry (MS) for Molecular Composition Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. mdpi.com For this compound and its derivatives, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used. nih.gov

This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula. mdpi.comnih.govacs.org For example, the molecular formula of Phaeochromycin H was established as C₁₅H₁₆O₄ based on its HR-ESI-MS data. nih.gov Similarly, the molecular formula of Phaeochromycin G was determined to be C₁₃H₁₂O₃. nih.gov In the analysis of other analogs like Phaeochromycin I and K, HR-ESI-MS was crucial in establishing their molecular formulas as C₃₇H₂₈O₁₂ and C₃₃H₂₆O₁₁, respectively. nih.govacs.org

Tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by providing information about the fragmentation patterns of the molecule. mdpi.com This can help to confirm the connectivity of different structural units within the compound.

Table 2: HR-ESI-MS Data for Selected Phaeochromycin Analogs

| Compound | Molecular Formula | Ion | Observed m/z | Calculated m/z | Reference |

| Phaeochromycin F | C₃₃H₂₄O₁₀ | [M + Na]⁺ | 603.1282 | 603.1267 | nih.gov |

| Phaeochromycin H | C₁₅H₁₆O₄ | [M + Na]⁺ | 283.2717 | 283.2749 | nih.gov |

| Phaeochromycin I | C₃₇H₂₈O₁₂ | [M + H]⁺ | 665.1660 | 665.1654 | nih.govacs.org |

| Phaeochromycin K | C₃₃H₂₆O₁₁ | [M + H]⁺ | 599.1544 | 599.1548 | acs.org |

| Huanglongmycin B | C₁₈H₁₄O₆ | [M + Na]⁺ | 349.0687 | 349.0687 | frontiersin.org |

Computational and Spectroscopic Approaches to Pyranone Tautomerism

A key structural feature of this compound and related polyketides is the presence of a hydroxypyrone moiety, which can exist in two tautomeric forms: 4-hydroxy-α-pyrone and 2-hydroxy-γ-pyrone. nih.gov While NMR can provide some clues, unambiguously determining the dominant tautomer in solution can be challenging. researchgate.net

To address this, a combined approach of experimental spectroscopy and computational chemistry is often employed. nih.gov

Infrared (IR) Spectroscopy: The stretching frequencies of the carbonyl (C=O) groups in the two tautomers are different. nih.gov Experimental IR spectra can be compared with theoretical spectra calculated using methods like Density Functional Theory (DFT). nih.govsonar.ch For a series of phaeochromycins, the comparison of experimental FT-IR spectra with DFT-calculated spectra for both tautomeric forms indicated that the 2-hydroxy-γ-pyrone form is the more likely structure. nih.gov

This integrated approach, combining experimental data from IR spectroscopy with the predictive power of DFT calculations, provides a robust method for resolving the tautomeric ambiguity of the pyranone ring in this compound. nih.gov

Molecular and Cellular Mechanisms of Biological Action

Enzyme Target Modulation by Phaeochromycin C

This compound has been identified as a modulator of a key enzyme involved in the inflammatory response, specifically the Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MAPKAP Kinase-2).

Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MAPKAP Kinase-2)

Research has demonstrated that this compound functions as an inhibitor of MAPKAP Kinase-2 (MK-2), a crucial enzyme in the p38 MAPK signaling pathway. nih.gov The p38 MAPK pathway is a key signaling cascade that responds to stressful stimuli and pro-inflammatory cytokines, playing a central role in the regulation of inflammatory responses. atlasgeneticsoncology.orgnih.gov

This compound exhibits weak inhibitory activity against MAPKAP Kinase-2, with a reported half-maximal inhibitory concentration (IC₅₀) of 130 µM. nih.gov This inhibitory action suggests that this compound can interfere with the signaling cascade that leads to the production of pro-inflammatory cytokines. nih.gov The inhibition of MAPKAP Kinase-2 is a significant aspect of the anti-inflammatory potential of this compound. nih.govnih.gov

Investigation of Downstream Signaling Pathways

The inhibition of MAPKAP Kinase-2 by this compound has direct implications for downstream signaling events. MAPKAP Kinase-2 is a downstream effector of the p38 MAPK pathway and is critical for the production of inflammatory cytokines and chemokines. frontiersin.org Once activated by p38 MAPK, MAPKAP Kinase-2 moves from the nucleus to the cytoplasm, where it can phosphorylate various substrates. atlasgeneticsoncology.org

One of the primary substrates of MAPKAP Kinase-2 is tristetraprolin (TTP), an RNA-binding protein that promotes the degradation of mRNAs encoding for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). frontiersin.org Phosphorylation of TTP by MAPKAP Kinase-2 leads to its stabilization and the subsequent increased translation of cytokine mRNA. frontiersin.org By inhibiting MAPKAP Kinase-2, this compound can be inferred to disrupt this process, leading to a decrease in the production of these inflammatory mediators.

Another significant downstream substrate of MAPKAP Kinase-2 is the small heat shock protein HSP27. atlasgeneticsoncology.orgoup.com Phosphorylation of HSP27 is involved in processes such as actin remodeling. atlasgeneticsoncology.org Therefore, the inhibitory effect of this compound on MAPKAP Kinase-2 may also influence cellular processes regulated by HSP27. The p38/MAPKAP Kinase-2 signaling axis has been shown to regulate endothelial cell migration in response to vascular endothelial growth factor (VEGF), with annexin (B1180172) 1 identified as a downstream target. researchgate.net

Comparative Mechanistic Studies with Related Phaeochromycins

The phaeochromycin family of compounds encompasses a range of structurally related molecules, each with distinct biological activities. A comparative analysis of their mechanisms of action provides valuable insights into the structure-activity relationships within this class of natural products.

Phaeochromycin A, a close structural analog of this compound, is also an inhibitor of MAPKAP Kinase-2. nih.gov However, Phaeochromycin A is a more potent inhibitor, with a reported IC₅₀ of 39 µM. nih.gov This suggests that subtle structural differences between Phaeochromycin A and C can significantly impact their inhibitory activity on this enzyme.

In contrast to the anti-inflammatory activity of Phaeochromycins A and C, other members of the family exhibit different biological effects. For instance, Phaeochromycins D and E have been identified as inhibitors of α-glucosidase, with IC₅₀ values of 10.3 mM and 25 mM, respectively. mdpi.com Their mechanism of inhibition also differs, with Phaeochromycin D acting as a non-competitive inhibitor and Phaeochromycin E as an uncompetitive inhibitor. mdpi.com

Phaeochromycin H has demonstrated modest cytotoxic activity against the HeLa cell line, with an inhibitory rate of 46.0% at a concentration of 10 μg/ml. nih.gov Furthermore, Phaeochromycins J and K have shown selective antiproliferative activity against H1299 and HUCCT1 cell lines, with IC₅₀ values ranging from 8.83 to 10.52 μM. mdpi.comnih.gov Phaeochromycin F has been investigated for its potential in skin photoprotection due to its interactions with multiple targets in the photodamage pathway and also plays a role in a chemical defense mechanism in Streptomyces by sequestering formaldehyde. acs.orgmdpi.com

These varied biological activities among the phaeochromycin family highlight how minor structural modifications can lead to interactions with different molecular targets and result in distinct cellular outcomes.

Table of Comparative Biological Activities of Phaeochromycins

| Compound | Biological Activity | Target/Mechanism | IC₅₀/Activity |

|---|---|---|---|

| Phaeochromycin A | Anti-inflammatory | Inhibitor of MAPKAP Kinase-2 | 39 µM nih.gov |

| This compound | Anti-inflammatory | Weak inhibitor of MAPKAP Kinase-2 | 130 µM nih.gov |

| Phaeochromycin D | α-glucosidase inhibition | Non-competitive inhibitor | 10.3 mM mdpi.com |

| Phaeochromycin E | α-glucosidase inhibition | Uncompetitive inhibitor | 25 mM mdpi.com |

| Phaeochromycin H | Cytotoxicity | Against HeLa cells | 46.0% inhibition at 10 μg/ml nih.gov |

| Phaeochromycin J | Antiproliferative | Against H1299 and HUCCT1 cells | 8.83 to 10.52 μM mdpi.comnih.gov |

| Phaeochromycin K | Antiproliferative | Against H1299 and HUCCT1 cells | 8.83 to 10.52 μM mdpi.comnih.gov |

| Phaeochromycin F | Photoprotection, Chemical Defense | Multi-target interactions, Formaldehyde sequestration | Not applicable acs.orgmdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Phaeochromycin A |

| This compound |

| Phaeochromycin D |

| Phaeochromycin E |

| Phaeochromycin F |

| Phaeochromycin H |

| Phaeochromycin J |

| Phaeochromycin K |

| Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 |

| p38 Mitogen-Activated Protein Kinase |

| Tristetraprolin |

| Tumor necrosis factor-alpha |

| HSP27 |

| Vascular endothelial growth factor |

| Annexin 1 |

Structure Activity Relationship Sar Investigations and Derivative Design

Correlating Specific Structural Motifs with Biological Activities

The biological activity of Phaeochromycin C, a member of the polyketide family, is intrinsically linked to its distinct chemical architecture. researchgate.netnih.gov Structure-activity relationship (SAR) analyses, derived from comparing this compound with its naturally occurring analogues, reveal that specific structural motifs are crucial determinants of its bioactivity profile. Phaeochromycins are polyketides characterized by a pyrone ring system, but variations in side chains and oxygenation patterns across the family lead to a diverse range of biological functions. researchgate.netresearchgate.net

This compound has been identified as a weak inhibitor of MAPKAP kinase-2, with an IC50 value of 130 µM. researchgate.netnih.gov This is in contrast to its analogue, Phaeochromycin A, which exhibits a stronger inhibition of the same enzyme with an IC50 of 39 µM. researchgate.netnih.gov This difference underscores the importance of the side-chain structure in modulating kinase inhibition. Other related compounds, such as Phaeochromycin H, show modest cytotoxic activity against the HeLa cell line, while Phaeochromycins J and K exhibit selective antiproliferative activity against H1299 and HUCCT1 cell lines. beilstein-journals.orgnih.gov Furthermore, Phaeochromycins D and E have demonstrated inhibitory activity against α-glucosidase, a property not prominently reported for this compound. mdpi.comresearchgate.net

These variations highlight that while the core polyketide scaffold is a prerequisite, the specific nature of the alkyl side chains and their functional groups are the primary drivers of both the type and potency of the biological activity. For instance, the structural difference between this compound and the cytotoxic analogue Huanglongmycin B is the presence of an additional keto carbonyl group in the latter, suggesting this modification significantly influences its biological effect. frontiersin.orgnih.gov The correlation between these structural motifs and their associated biological activities is essential for understanding the therapeutic potential of this class of compounds.

Table 1: Comparative Biological Activities of Phaeochromycin Analogues This table is interactive. You can sort the columns by clicking on the headers.

| Compound | Core Structure | Key Structural Difference from this compound | Primary Biological Activity Noted | Potency (IC50 or Inhibition Rate) |

|---|---|---|---|---|

| This compound | Polyketide | - | MAPKAP kinase-2 Inhibition | 130 µM researchgate.netnih.gov |

| Phaeochromycin A | Polyketide | Different side chain | MAPKAP kinase-2 Inhibition | 39 µM researchgate.netnih.gov |

| Phaeochromycin D | Polyketide | Different side chain/oxygenation | α-glucosidase Inhibition | 10 mM mdpi.comresearchgate.net |

| Phaeochromycin E | Polyketide | Different side chain/oxygenation | α-glucosidase Inhibition | 25 mM mdpi.comresearchgate.net |

| Phaeochromycin H | Polyketide | Different side chain | Cytotoxicity (HeLa cells) | 46.0% inhibition at 10 µg/ml beilstein-journals.orgnih.gov |

| Phaeochromycin J | Dimeric Polyketide | Dimeric structure | Antiproliferative (H1299, HUCCT1) | IC50: 8.83 to 10.52 μM nih.gov |

| Phaeochromycin K | Dimeric Polyketide | Dimeric structure | Antiproliferative (H1299, HUCCT1) | IC50: 8.83 to 10.52 μM nih.gov |

Rational Design and Semisynthesis of this compound Analogues

The rational design of analogues based on a natural product scaffold like this compound is a key strategy in medicinal chemistry to enhance therapeutic properties and develop novel agents. slideshare.netmdpi.com This process involves making targeted structural modifications to a lead compound to improve its biological activity, selectivity, or pharmacokinetic properties. universiteitleiden.nl While specific reports on the semisynthesis of this compound analogues are limited, the principles of rational design are broadly applicable. Insights gained from SAR studies (as detailed in 6.1) provide the foundation for such design efforts.

For this compound, a rational design strategy could focus on modifying the side chain to improve its inhibitory activity against MAPKAP kinase-2. Since Phaeochromycin A is a more potent inhibitor, synthesizing this compound analogues that incorporate features of Phaeochromycin A's side chain could be a viable approach. researchgate.netnih.gov Another avenue involves combinatorial biosynthesis, a technique used to create "designer analogs" of polyketides by genetically engineering the biosynthetic pathways. frontiersin.org This powerful method could be used to generate novel this compound derivatives by altering the enzymes in the polyketide synthase (PKS) machinery of the producing Streptomyces strain. frontiersin.org

The discovery of huanglongmycins, which are structurally related to phaeochromycins, from Streptomyces sp. CB09001 illustrates how nature itself generates structural diversity that can inform rational design. nih.gov The semisynthesis of probes for investigating complex biological processes, such as the development of biselectrophile-functionalized ubiquitin probes, demonstrates the chemical feasibility of modifying complex natural product-like molecules to create tools for biological investigation or new therapeutic leads. nih.gov Applying similar synthetic strategies to the this compound scaffold could yield a library of new compounds for biological screening.

Mechanistic Insights Derived from Structural Modifications

Structural modifications to a parent molecule like this compound not only alter its potency but can also provide profound insights into its mechanism of action. By systematically changing parts of the molecule and observing the resulting changes in biological function, researchers can deduce which structural elements are responsible for target interaction.

The varying mechanisms of α-glucosidase inhibition exhibited by Phaeochromycin D (non-competitive) and Phaeochromycin E (uncompetitive) serve as a prime example within this family of compounds. mdpi.com Although they are close structural relatives, their minor structural differences lead to different modes of binding to the enzyme. mdpi.comresearchgate.net This suggests that specific side-chain conformations and functional groups dictate how the molecule interacts with the enzyme's active or allosteric sites.

Applying this understanding to this compound, its weak inhibition of MAPKAP kinase-2 compared to Phaeochromycin A suggests that its side chain achieves a less optimal fit within the kinase's binding pocket. researchgate.netnih.gov Modifications designed to alter the length, rigidity, or polarity of this side chain could change the binding mode from a weak, transient interaction to a more stable, potent one. Furthermore, the introduction of different functional groups, such as halogens or electron-donating groups as seen in other chromone (B188151) derivatives, can enhance inhibitory activity by forming new interactions with key amino acid residues in the target protein. mdpi.com Observing how these deliberate structural changes affect the inhibitory mechanism (e.g., shifting from competitive to non-competitive inhibition) can help map the binding site and elucidate the molecular basis of the drug-target interaction.

Ecological and Biotechnological Significance

Role of Streptomyces in Environmental Microbiomes

The genus Streptomyces is a cornerstone of microbial ecosystems, particularly in soil environments. oup.comisme-microbes.org These Gram-positive, filamentous bacteria are renowned for their saprophytic lifestyle, playing a critical role in the decomposition of organic matter, which contributes to nutrient cycling. oup.comfrontiersin.org Their characteristic earthy smell is a familiar indicator of healthy soil. Beyond their role as decomposers, there is growing evidence that Streptomyces species are not merely free-living soil bacteria but are also effective colonizers of the rhizosphere (the soil region around plant roots) and endosphere (internal plant tissues). frontiersin.orguea.ac.uk

In these plant-associated niches, Streptomyces often engage in symbiotic relationships. oup.com They can promote plant growth by producing phytohormones like indole-3-acetic acid (IAA), enhancing nutrient assimilation for the host plant, and protecting against pathogens. oup.comnih.gov This protective function is largely attributed to their unparalleled capacity to produce a vast array of specialized secondary metabolites, including approximately half of all known antibiotics. frontiersin.orgresearchgate.net The production of these compounds allows them to compete with other microorganisms, including plant pathogens. oup.comuea.ac.uk

The application of Streptomyces can actively reassemble and optimize the rhizosphere microbiome. Studies have shown that inoculating soil with Streptomyces can increase bacterial diversity and the abundance of beneficial microbes, such as nitrogen-fixing bacteria, while reducing fungal diversity, which may include pathogenic species. mdpi.com This modulation of the microbial community structure highlights the significant influence Streptomyces wields in its environment. nih.govmdpi.com Their dispersal within the soil, despite being non-motile, can be facilitated by "hitchhiking" on motile soil bacteria, allowing them to reach new environments like plant roots. isme-microbes.org

Potential Ecological Functions of Phaeochromycin C in Microbial Interactions

This compound is a type II polyketide metabolite produced by Streptomyces species, such as Streptomyces phaeochromogenes. frontiersin.orgresearchgate.net While direct studies detailing the specific ecological role of this compound are limited, its function can be inferred from the well-established roles of other Streptomyces secondary metabolites in microbial interactions. Secondary metabolites are not essential for primary growth but are crucial for survival and competition in complex microbial communities. nih.gov

The production of polyketides and other antibiotics by Streptomyces is a key strategy for antagonism, allowing them to inhibit the growth of competing bacteria and fungi. oup.comfrontiersin.org This chemical warfare helps secure resources and territory within their niche. frontiersin.org this compound, as a member of this large family of bioactive compounds, likely contributes to the producing organism's competitive fitness. researchgate.net It may function by mediating interactions with other microbes, potentially inhibiting the growth of rivals or acting as a signaling molecule. nih.govcore.ac.uk While this compound itself has been reported as a weak inhibitor of MAPKAP kinase-2, its primary role in the environment is more likely related to microbial antagonism, a common function for polyketides produced by soil bacteria. researchgate.net The ability of Streptomyces to produce such compounds is a significant factor in structuring soil microbial communities and influencing ecosystem dynamics. frontiersin.org

Fermentation Optimization for Enhanced this compound Production

Maximizing the production of secondary metabolites like this compound is a central goal in biotechnology. Fermentation optimization is a critical process to enhance yield by tailoring culture conditions to the specific metabolic needs of the producing microorganism. frontiersin.orgplos.org This involves systematically adjusting various physical and chemical parameters of the fermentation process.

Key strategies for optimization range from the classical "one-factor-at-a-time" (OFAT) method to more advanced statistical approaches like Response Surface Methodology (RSM). frontiersin.orgplos.org RSM is particularly effective as it allows for the analysis of interactions between multiple variables, reducing the number of required experiments while identifying the optimal conditions for metabolite production. plos.org

The primary parameters targeted for optimization include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, inoculum size, and aeration/agitation rate. peerj.commdpi.com For instance, studies on other Streptomyces species have shown that optimizing factors like glucose concentration, temperature, and inoculum percentage can lead to a significant increase in the yield of bioactive metabolites. plos.org One study demonstrated a 12.33% increase in antibacterial activity after optimizing fermentation conditions using RSM. plos.org The choice of carbon and nitrogen sources is particularly crucial, as some compounds can cause catabolite repression, inhibiting the biosynthesis of secondary metabolites. peerj.com Careful optimization of these factors is essential to scale up production from laboratory flasks to industrial bioreactors. frontiersin.org

Table 1: Key Parameters for Fermentation Optimization of Streptomyces Metabolites

| Parameter | Typical Range/Options | Significance | References |

|---|---|---|---|

| Carbon Source | Glucose, Fructose, Mannose, Starch | Primary energy source; can cause catabolite repression. | peerj.com, plos.org |

| Nitrogen Source | Peptone, Yeast Extract, Soy Flour | Essential for amino acid and protein synthesis. | frontiersin.org, peerj.com |

| Temperature | 25 - 37 °C | Affects enzyme activity and microbial growth rate. | peerj.com, plos.org, mdpi.com |

| pH | 5.0 - 10.0 | Influences nutrient uptake and enzyme stability. | peerj.com, mdpi.com |

| Inoculum Size | 1 - 10% (v/v) | Affects the length of the lag phase and final yield. | plos.org, mdpi.com |

| Agitation/Aeration | 150 - 250 rpm | Crucial for oxygen supply in aerobic organisms like Streptomyces. | peerj.com |

Genetic Engineering Approaches for Biosynthesis Pathway Manipulation

Genetic engineering offers powerful tools to manipulate the biosynthetic pathways of natural products, enabling increased production of desired compounds and the generation of novel molecules. mdpi.com this compound is synthesized via a type II polyketide synthase (PKS) pathway. researchgate.netacs.org These pathways involve a series of enzymes that iteratively assemble polyketide chains from simple acyl-CoA precursors.

Modern genetic tools, particularly CRISPR-Cas systems, allow for precise and efficient modification of microbial genomes. mdpi.com For polyketide biosynthesis, this can involve several strategies. One approach is to overexpress positive regulatory genes or delete negative regulatory genes within the specific biosynthetic gene cluster (BGC) to enhance the transcription of the PKS genes and thus increase product yield. acs.org

Another powerful strategy is the rational design and manipulation of the PKS enzymes themselves. acs.org By swapping, deleting, or adding specific enzymatic domains (e.g., ketoreductases, cyclases) from different PKS pathways, researchers can alter the final structure of the polyketide. This concept of "combinatorial biosynthesis" has been used to create novel polyketides that are not produced naturally. researchgate.net For example, the identification of the putative gene cluster for huanglongmycins, which are structurally related to this compound, provides a roadmap for targeted genetic manipulation to create new derivatives. frontiersin.org These genetic engineering techniques not only hold the potential to boost this compound production but also to generate a diverse library of new "unnatural" natural products for further investigation. mdpi.comnih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Phaeochromycin A |

| Phaeochromycin B |

| This compound |

| Phaeochromycin D |

| Phaeochromycin E |

| Phaeochromycin F |

| Phaeochromycin G |

| Phaeochromycin H |

| Phaeochromycin I |

| Phaeochromycin J |

| Phaeochromycin K |

| Indole-3-acetic acid (IAA) |

| Huanglongmycin A |

| Huanglongmycin B |

| Huanglongmycin C |

| Mutactin |

| Dehydromutactin |

| SEK34b |

| BSM1 |

| Glucose |

| Fructose |

| Mannose |

| Peptone |

| Yeast Extract |

| Soy Flour |

| L-ascorbic acid (Vitamin C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.